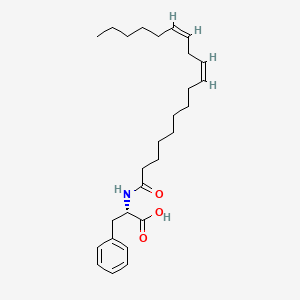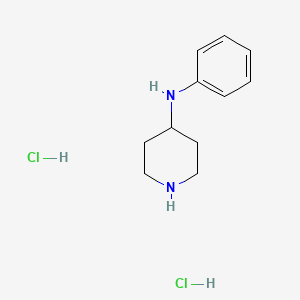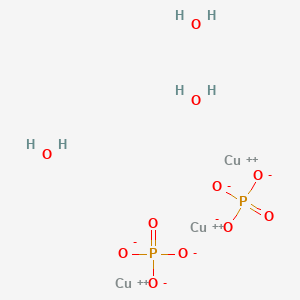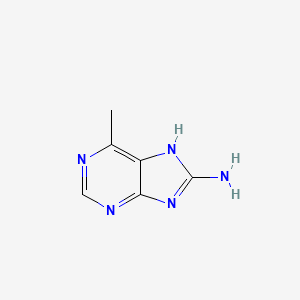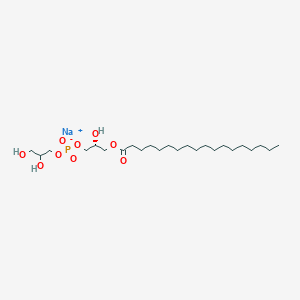
1-ステアロイル-2-ヒドロキシ-sn-グリセロ-3-ホスホ-(1'-ラセミ-グリセロール) (ナトリウム塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ステアロイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)は、sn-1位にステアリン酸を含むリゾホスホリピッドです。 この化合物は、ミセル、リポソーム、および脂質ベースの薬物キャリアシステムを含む他のタイプの生体模倣膜の生成に使用されます .
科学的研究の応用
1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid biochemistry and membrane dynamics.
Biology: Employed in the creation of artificial membranes for studying membrane proteins and lipid interactions.
Medicine: Utilized in lipid-based drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Applied in the formulation of liposomes and micelles for various industrial applications
作用機序
1-ステアロイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)の作用機序は、脂質二重層への組み込みに関与しており、そこで膜の流動性と透過性を変化させる可能性があります。膜タンパク質や他の脂質と相互作用し、それらの機能と分布に影響を与えます。 この化合物は、疎水性薬のキャリアとしても機能し、標的細胞への送達を促進します .
類似の化合物:
1-オレオイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩): sn-1位にステアリン酸ではなくオレイン酸が含まれています。
1-ステアロイル-2-ヒドロキシ-sn-グリセロ-3-PC: 同じ構造ですが、ヘッドグループが異なるリゾホスファチジルコリン.
ユニークさ: 1-ステアロイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)は、特定の脂肪酸組成とヘッドグループにより、脂質ベースの薬物送達システムにおける独自の生物物理学的特性と用途をもたらすため、ユニークです .
生化学分析
Biochemical Properties
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) plays a significant role in biochemical reactions, particularly in the formation of artificial membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to create liposomes that encapsulate enzymes or drugs, facilitating targeted delivery and controlled release. The interactions between 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) and these biomolecules are primarily based on its amphiphilic nature, allowing it to integrate into lipid bilayers and interact with hydrophobic and hydrophilic regions .
Cellular Effects
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) influences various cellular processes. It can affect cell signaling pathways by altering the composition and properties of cell membranes. This compound may also impact gene expression and cellular metabolism by modulating the activity of membrane-bound receptors and enzymes. For example, it has been shown to increase the production of interleukin-1 beta in isolated human blood monocytes .
Molecular Mechanism
The molecular mechanism of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. This compound can bind to specific proteins and receptors, modulating their activity. Additionally, it may inhibit or activate enzymes involved in lipid metabolism, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to hydrolysis or oxidation .
Dosage Effects in Animal Models
The effects of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) vary with different dosages in animal models. At low doses, it may enhance cellular functions and improve the efficacy of drug delivery systems. At high doses, it could exhibit toxic or adverse effects, such as disrupting membrane integrity or causing inflammation .
Metabolic Pathways
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids, and acyltransferases, which transfer acyl groups to form complex lipids. These interactions can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s amphiphilic nature allows it to integrate into lipid bilayers and accumulate in membrane-rich regions .
Subcellular Localization
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily localized in cellular membranes, including the plasma membrane and intracellular organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications that direct it to specific compartments .
準備方法
合成ルートと反応条件: 反応は通常、触媒と特定の反応条件を使用して、sn-1位にステアリン酸が正しく配置されることを保証します .
工業生産方法: この化合物の工業生産には、大規模なエステル化プロセスが関与し、通常、温度、pH、反応物の濃度などの反応条件を制御するために自動システムが使用されます。 最終生成物は、結晶化やクロマトグラフィーなどの技術によって精製され、高純度レベルが達成されます .
化学反応の分析
反応の種類: 1-ステアロイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、ステアリン酸部分で起こり、酸化された誘導体の形成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
主要な製品:
酸化: 酸化されたリゾホスホリピッド。
科学研究への応用
1-ステアロイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)は、科学研究において幅広い用途を持っています。
化学: 脂質生化学と膜力学の研究に使用されます。
生物学: 膜タンパク質と脂質の相互作用を研究するための生体模倣膜の生成に使用されます。
医学: 治療薬の生物学的利用能と安定性を高めるために、脂質ベースの薬物送達システムで使用されます。
類似化合物との比較
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt): Contains oleic acid instead of stearic acid at the sn-1 position.
1-Stearoyl-2-hydroxy-sn-glycero-3-PC: A lysophosphatidylcholine with a similar structure but different head group.
Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties and applications in lipid-based drug delivery systems .
特性
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h22-23,25-27H,2-21H2,1H3,(H,29,30);/q;+1/p-1/t22?,23-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKMAWZFXVEIMC-DBCZNGTMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48NaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
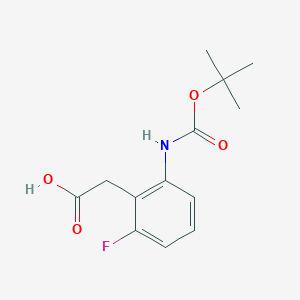
![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)
![Oxireno[f]isoquinoline,1a,7b-dihydro-(9CI)](/img/new.no-structure.jpg)
![Bicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B593674.png)

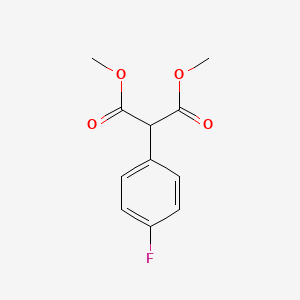
![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)
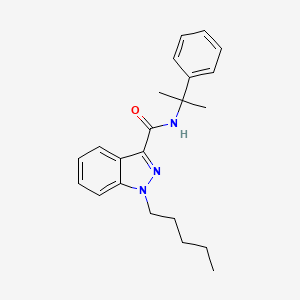
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
